1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl and isobutyl sulfonyl precursors.
Formation of Azetidine Ring: The azetidine ring is formed through a strain-release functionalization of 1-azabicyclobutanes. This method allows for the efficient and stereocontrolled synthesis of the azetidine core.
Industrial production methods for this compound would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound’s effects are mediated through pathways involving protein-ligand interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with other azetidine derivatives, such as:
Azetidine-2-one: Known for its use in β-lactam antibiotics, it has a different reactivity profile due to the presence of a carbonyl group.
N-alkylated azetidines: These compounds have alkyl groups attached to the nitrogen atom, affecting their chemical properties and applications.
Spiroazetidines: Featuring a spirocyclic structure, these compounds exhibit unique reactivity and are used in the development of new pharmaceuticals.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15(2)14-25(21,22)19-12-20(13-19)26(23,24)18-10-6-9-17(11-18)16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDKULFQCWIDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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